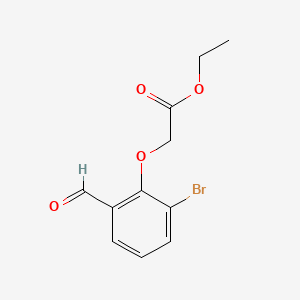

Ethyl 2-(2-bromo-6-formylphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

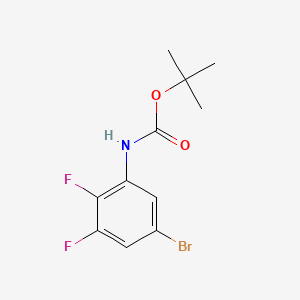

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11BrO4 . It has an average mass of 287.107 Da and a monoisotopic mass of 285.984070 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-bromo-6-formylphenoxy)acetate consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(2-bromo-6-formylphenoxy)acetate are not available, ethyl bromoacetate, a related compound, is known to undergo Suzuki type cross-coupling reactions with arylboronic acids cocatalyzed by copper (I) oxide .Applications De Recherche Scientifique

Electrochemical Reduction

- Specific Scientific Field: Electrochemistry .

- Summary of the Application: Ethyl 2-(2-(bromomethyl)phenoxy)acetate is used in electrochemical reduction studies. It’s specifically used to examine the role of oxygen in its reduction at carbon cathodes in dimethylformamide (DMF) .

- Methods of Application or Experimental Procedures: Cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) were employed to examine the direct reduction of this compound at carbon cathodes in DMF containing tetramethylammonium tetrafluoroborate (TMABF4) as the electrolyte . The substrate exhibits a single irreversible cathodic wave with a peak potential of –1.75 V vs SCE, which is characteristic for the reduction of organic halides in aprotic solvents .

- Results or Outcomes: Bulk electrolyses of ethyl 2-(2-(bromomethyl)phenoxy)acetate were carried out in the absence and presence of oxygen. Two bicyclic compounds, ethyl 2,3-dihydro-1-benzofuran-2-carboxylate and ethyl benzofuran-2-carboxylate, were found to be formed in a total yield of more than 40% in the presence of oxygen . The reaction mechanism, in which the oxygen plays a significant role, was proposed and discussed on the basis of this study .

Synthesis of Polyhydroquinoline Schiff’s Base Derivatives

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: This compound is used as a starting material in the synthesis of novel polyhydroquinoline Schiff’s base derivatives .

- Methods of Application or Experimental Procedures: The synthesis involves a three-step reaction. The starting material is synthesized through a one-pot multi-component unsymmetrical Hantzsch reaction by refluxing a mixture of ethyl-2-(2-formylphenoxy)acetate, dimedone, ammonium acetate, and ethyl acetoacetate in ethanol solvent for 6–8 hours . The obtained polyhydroquinoline is then refluxed with hydrazine hydrate in the presence of absolute ethanol for 4–5 hours to get a hydrazide . Finally, the hydrazide is treated with various substituted aromatic/aliphatic aldehydes to afford the desired hydrazone Schiff’s bases .

- Results or Outcomes: The synthesized compounds were evaluated for their α-glucosidase activity. Twelve compounds were found to be the most active at IC50 ranging between 5.26 and 25.17 µM, compared to acarbose, a standard α-glucosidase inhibitor with IC50 of 873.34 ± 1.67 µM .

Alkylating Agent and Acylation Reagent

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: Ethyl bromoacetate is commonly used in organic synthesis as an alkylating agent and acylation reagent .

- Methods of Application or Experimental Procedures: Ethyl bromoacetate can react with various nucleophiles in the presence of a base to form a variety of products. For example, it can react with p-t-butyl calixarene to yield 1,3-diester substituted calixarene .

- Results or Outcomes: The reaction of ethyl bromoacetate with p-t-butyl calixarene yields 1,3-diester substituted calixarene. This reaction is useful in the synthesis of complex organic molecules .

Laboratory Chemicals

- Specific Scientific Field: Laboratory Research .

- Summary of the Application: Ethyl 2-(2-bromo-6-formylphenoxy)acetate is used as a laboratory chemical .

- Methods of Application or Experimental Procedures: As a laboratory chemical, it can be used in a variety of experimental procedures, depending on the specific requirements of the experiment .

- Results or Outcomes: The outcomes of using this compound as a laboratory chemical can vary widely, depending on the specific experiment being conducted .

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-(2-bromo-6-formylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-2-15-10(14)7-16-11-8(6-13)4-3-5-9(11)12/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJVUEOWSJELCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=C1Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675187 |

Source

|

| Record name | Ethyl (2-bromo-6-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-bromo-6-formylphenoxy)acetate | |

CAS RN |

1187385-79-0 |

Source

|

| Record name | Ethyl (2-bromo-6-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)